3-[(3-FLUOROPHENYL)(4-METHYLPIPERIDIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE
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Overview
Description
3-[(3-FLUOROPHENYL)(4-METHYLPIPERIDIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-FLUOROPHENYL)(4-METHYLPIPERIDIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE involves multiple steps, starting with the preparation of the core pyridinone structure. The process typically includes:
Formation of the Pyridinone Core: This can be achieved through a condensation reaction involving a suitable aldehyde and a ketone in the presence of a base.
Introduction of the Furylmethyl Group: This step involves the alkylation of the pyridinone core with a furylmethyl halide under basic conditions.
Addition of the Fluorophenyl and Methylpiperidinyl Groups: These groups are introduced through a series of nucleophilic substitution reactions, often using organometallic reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(3-FLUOROPHENYL)(4-METHYLPIPERIDIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-FLUOROPHENYL)(4-METHYLPIPERIDIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-[3-(3-Fluorophenyl)-4-formyl]
Uniqueness
3-[(3-FLUOROPHENYL)(4-METHYLPIPERIDIN-1-YL)METHYL]-1-[(FURAN-2-YL)METHYL]-4-HYDROXY-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(3-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3/c1-16-8-10-26(11-9-16)23(18-5-3-6-19(25)14-18)22-21(28)13-17(2)27(24(22)29)15-20-7-4-12-30-20/h3-7,12-14,16,23,28H,8-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSVKWBWUSRTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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